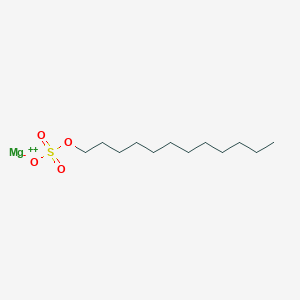

Magnesium(2+) dodecyl sulfate

説明

Significance of Divalent Cations in Anionic Surfactant Systems

The properties of anionic surfactant solutions can be significantly influenced by the presence of electrolytes, particularly the charge of the positive ions (cations). While monovalent cations like sodium (Na⁺) associate with the anionic headgroups, divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺) exhibit a much stronger interaction. nih.govresearchgate.net This heightened attraction is due to the divalent cation's ability to neutralize the charge of two surfactant headgroups simultaneously.

This stronger binding has several important consequences for the surfactant system:

Reduced Critical Micelle Concentration (CMC): The presence of divalent cations makes micelle formation more favorable. arxiv.org By more effectively screening the electrostatic repulsion between the anionic headgroups, divalent cations lower the concentration of surfactant required to initiate micellization. arxiv.org Research has shown that the reduction in CMC is more pronounced in the presence of Mg²⁺ compared to monovalent ions. arxiv.org

Altered Micelle Structure: The aggregation number of the micelles (the number of surfactant molecules per micelle) can be affected by the counterion. Studies on similar systems have shown that divalent surfactants can form micelles with aggregation numbers 2-3 times smaller than their monovalent counterparts. acs.org

Modified Interfacial Behavior: Divalent cations enhance the adsorption of anionic surfactants at interfaces. acs.orgacs.org For instance, the addition of Mg²⁺ to a sodium dodecyl sulfate (B86663) solution increases the adsorption of the surfactant and the film strength of foams. acs.org

Decreased Solubility: The salts of dodecyl sulfate formed with divalent cations are often less soluble in water than their monovalent counterparts. This can lead to precipitation of the surfactant, especially in hard water which has high concentrations of Ca²⁺ and Mg²⁺. researchgate.net

| Surfactant System | CMC (mol/L) | Conditions | Reference |

|---|---|---|---|

| Sodium Dodecyl Sulfate (SDS) in pure water | 8 x 10⁻³ | 25 °C, atmospheric pressure | wikipedia.org |

| Sodium Dodecyl Sulfate (SDS) in MgCl₂ solution | Lower than in NaCl solution | Not specified | arxiv.org |

Research Context of Magnesium(2+) Dodecyl Sulfate

Magnesium(2+) dodecyl sulfate, also known as magnesium lauryl sulfate, is an anionic surfactant with the chemical formula C₂₄H₅₀MgO₈S₂. biofargo.comnih.govnoaa.gov It consists of a central magnesium ion (Mg²⁺) bonded to two dodecyl sulfate anions. nih.govnoaa.gov It is recognized as a high-performance surfactant valued for its effectiveness in both hard and soft water, a characteristic attributed to the magnesium counter-ion. biofargo.com

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₄H₅₀MgO₈S₂ | biofargo.comnih.gov |

| IUPAC Name | magnesium;dodecyl sulfate | nih.gov |

| CAS Number | 3097-08-3 | biofargo.comnih.gov |

| Appearance | White powder or light yellow liquid | biofargo.comnih.gov |

| Synonyms | Magnesium lauryl sulfate, Dodecyl sulfate magnesium salt | nih.gov |

Detailed Research Findings

Scientific research has highlighted the unique behaviors and potential applications of systems involving Magnesium(2+) dodecyl sulfate, particularly in the realms of emulsions and vesicle formation.

Emulsion Stabilization and Phase Inversion: A notable area of research involves the use of sodium dodecyl sulfate (SDS) in conjunction with magnesium hydroxide (B78521) (MH) nanosheets to stabilize paraffin-water emulsions. acs.orgnih.gov In these systems, the dodecyl sulfate anions adsorb onto the surface of the MH nanosheets. acs.orgnih.govbohrium.com Researchers observed a fascinating phenomenon of double phase inversion. Initially, the system forms an oil-in-water (O/W) emulsion. acs.orgnih.gov As the amount of adsorbed SDS increases to about 0.022 mmol/g, the nanosheets become more hydrophobic, causing the emulsion to invert to a water-in-oil (W/O) type. acs.orgnih.gov Upon further increasing the SDS adsorption to around 2.312 mmol/g, a second inversion occurs, and the emulsion reverts to an O/W configuration. acs.orgnih.gov This second change is attributed to the formation of a surfactant bilayer on the nanosheets, which renders them hydrophilic again. acs.orgnih.govbohrium.com This behavior is of significant interest for applications like reversible drilling fluids. nih.gov

Vesicle Formation: Research has also shown that a vesicle phase can be prepared from a mixture of Magnesium(2+) dodecyl sulfate and a zwitterionic surfactant, tetradecyldimethylamine oxide (C14DMAO), in an aqueous solution. researchgate.net The formation of these molecular bilayers is driven by the coordination of the Mg²⁺ ion, which can firmly bind to the headgroups of both the anionic and the zwitterionic surfactants. researchgate.net This complexation reduces the effective area of the headgroups, facilitating the assembly into vesicles. researchgate.net

Foam Dynamics: The influence of magnesium ions on dodecyl sulfate systems has been studied in the context of foam stability. The addition of magnesium chloride (MgCl₂) to an SDS solution was found to have a dual effect. acs.org It enhanced foaming ability and improved the stability of foams with thick liquid films by significantly reducing surface tension and increasing surfactant adsorption. acs.org However, for very thin liquid films, the strong, specific adsorption of Mg²⁺ at the interface can cause adhesion and instability, leading to rapid defoaming. acs.org

Structure

3D Structure of Parent

特性

分子式 |

C12H25MgO4S+ |

|---|---|

分子量 |

289.70 g/mol |

IUPAC名 |

magnesium;dodecyl sulfate |

InChI |

InChI=1S/C12H26O4S.Mg/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+2/p-1 |

InChIキー |

ZUPIVFSMMURCKH-UHFFFAOYSA-M |

正規SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].[Mg+2] |

製品の起源 |

United States |

Synthesis and Formation Mechanisms of Magnesium 2+ Dodecyl Sulfate Systems

Direct Synthesis Methodologies

Magnesium(2+) dodecyl sulfate (B86663), also known as magnesium lauryl sulfate, is commercially synthesized via a two-step chemical process. evitachem.comformulationbio.com This method involves the initial esterification of lauryl alcohol with sulfuric acid to produce lauryl sulfate. evitachem.com The subsequent and final step is the neutralization of the resulting lauryl sulfate with a magnesium-containing base, typically magnesium carbonate. evitachem.comformulationbio.com

Esterification: Lauryl Alcohol + Sulfuric Acid → Lauryl Sulfuric Acid + Water

Neutralization: 2 Lauryl Sulfuric Acid + Magnesium Carbonate → Magnesium(2+) dodecyl sulfate + Water + Carbon Dioxide

In industrial manufacturing, the reaction conditions are carefully controlled to ensure a high yield and purity of the final product. evitachem.com This includes heating the reactants to facilitate the esterification process and subsequent purification steps like recrystallization to achieve the desired quality. evitachem.com

Ion Exchange Mechanisms and Counterion Substitution in Dodecyl Sulfate Systems

The behavior of dodecyl sulfate in aqueous solutions is significantly influenced by the nature of its counterion. Magnesium(2+) dodecyl sulfate features a divalent magnesium ion (Mg²⁺) as its counterion, which imparts distinct properties compared to systems with monovalent counterions like sodium (Na⁺) in the widely studied sodium dodecyl sulfate (SDS).

The binding of counterions to the dodecyl sulfate micelles is a key factor. acs.org This binding helps to screen the electrostatic repulsions between the negatively charged sulfate headgroups of the surfactant molecules, which in turn affects micelle formation and stability. acs.org The strength of this interaction generally increases as the ionic character of the counterion decreases with size for monovalent ions (Li⁺ > Na⁺ > K⁺ > Cs⁺). acs.org Divalent cations like Mg²⁺ exhibit stronger binding to the micelle surface due to their higher charge density. This stronger association leads to more tightly packed surfactant molecules at interfaces. researchgate.net

Counterion substitution is a process where the original counterion (e.g., Na⁺ in SDS) is replaced by another, which can be accomplished through various methods, including the use of ion-exchange resins. researchgate.net The introduction of a different counterion can significantly alter the physicochemical properties of the surfactant system. For example, replacing sodium with a more complex organic cation like tetrabutylammonium can induce a phase transition in the micellar solution. frontiersin.orgua.pt The drug release from dodecyl sulfate-based nanocomposites can also be controlled through an ion exchange mechanism, which is influenced by the pH and the presence of other ions in the medium. mdpi.com

The exchange of solutes between dodecyl sulfate micelles is also dependent on counterion concentration. nih.govfigshare.com At low salt concentrations, this exchange primarily occurs through a micelle fission mechanism. nih.govfigshare.com However, at higher salt concentrations, a bimolecular fusion process becomes the dominant pathway. nih.govfigshare.com The rate of this exchange is highly sensitive to the concentration of the counterion. acs.org

| Counterion | Valency | Key Effects on Dodecyl Sulfate Systems | Reference |

|---|---|---|---|

| Li⁺, Na⁺, K⁺, Cs⁺ | Monovalent (+1) | The decrease in critical micelle concentration (cmc) and enthalpy of micellization follows the order Li⁺ > Na⁺ > K⁺ > Cs⁺, related to the increased binding of the counterion to the micelle. | acs.org |

| Mg²⁺ | Divalent (+2) | Molecules are more tightly packed at the air/water interface compared to monovalent systems. Inhibits the crystallization of SDS-water micellar solutions. | researchgate.netrsc.org |

| [N(C₄H₉)₄]⁺ | Monovalent (+1) | Acts as a bridging agent between dodecyl sulfate anions, leading to the formation of aggregate clusters at higher molar ratios. | frontiersin.orgua.pt |

Controlled Crystallization Processes from Micellar Solutions

The crystallization of surfactants from aqueous micellar solutions is a critical process that impacts product stability and formulation. This process can be induced by changes in temperature (cooling) or by the evaporation of the solvent. nih.govwhiterose.ac.uk For dodecyl sulfate systems, the resulting crystals are typically birefringent and can be observed with cross-polarized optical microscopy. whiterose.ac.uk

The presence of additives, particularly those involving counterion substitution, can significantly influence the crystallization kinetics. rsc.orgresearchgate.net A systematic study on the crystallization of 20% sodium dodecyl sulfate (SDS) in water with various dodecyl sulfate additives (including magnesium(2+) dodecyl sulfate) revealed that the additives can either promote or inhibit crystallization. rsc.orgrsc.org

In this research, the addition of magnesium(2+) dodecyl sulfate (Mg(DS)₂) was found to inhibit the crystallization process. rsc.org The study, which used differential scanning calorimetry (DSC) at a fixed cooling rate, showed that Mg(DS)₂ lowered the induction temperature of crystallization and widened the metastable zone width (MSZW), which is the temperature range between saturation and nucleation. rsc.org These effects were determined to be predominantly kinetic rather than thermodynamic, as the melting points of the crystals remained largely unchanged. rsc.orgrsc.org The morphology of the resulting crystals can also be affected by the specific counterion present. rsc.org

| Additive (1.0%) | Effect on Crystallization | Change in Tind (°C) | Reference |

|---|---|---|---|

| Reference (None) | N/A | 7.0 ± 0.1 | rsc.org |

| LDS (Lithium Dodecyl Sulfate) | Inhibitor | -1.5 ± 0.2 | rsc.org |

| KDS (Potassium Dodecyl Sulfate) | Promoter | +1.6 ± 0.1 | rsc.org |

| RbDS (Rubidium Dodecyl Sulfate) | Promoter | +0.9 ± 0.1 | rsc.org |

| CsDS (Cesium Dodecyl Sulfate) | Inhibitor | -1.2 ± 0.1 | rsc.org |

| Mg(DS)₂ (Magnesium Dodecyl Sulfate) | Inhibitor | -1.2 ± 0.1 | rsc.org |

| Ca(DS)₂ (Calcium Dodecyl Sulfate) | Minor Effect | -0.5 ± 0.1 | rsc.org |

| Sr(DS)₂ (Strontium Dodecyl Sulfate) | Promoter | +0.8 ± 0.1 | rsc.org |

Solution Behavior and Self Assembly of Magnesium 2+ Dodecyl Sulfate Systems

Micellization Phenomena and Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which the formation of micelles becomes significant. aimspress.com This process is influenced by several factors, including the nature of the counterion, temperature, and the presence of other electrolytes.

The concentration of the divalent magnesium ion (Mg²⁺) has a pronounced effect on the CMC of dodecyl sulfate (B86663) solutions. Divalent cations, such as Mg²⁺, are more effective at reducing the CMC than monovalent cations like Na⁺. researchgate.netjsirjournal.com This is attributed to the greater ability of the divalent ions to neutralize the charge of the anionic head groups of the dodecyl sulfate molecules. jsirjournal.com This charge neutralization reduces the electrostatic repulsion between the head groups, thereby favoring the aggregation of surfactant monomers into micelles at a lower concentration. researchgate.netnih.gov Studies have shown that the CMC of sodium dodecyl sulfate (SDS) decreases in the presence of magnesium salts. researchgate.netmst.edu For instance, the addition of Mg(ClO₄)₂ has been shown to lower the CMC of SDS more effectively than NaCl, KCl, or NH₄ClO₄. researchgate.net This enhanced effect of divalent cations is a general trend observed for ionic surfactants. mst.edu

The relationship between the CMC and the concentration of added divalent metal ions, including magnesium, can be visualized as a logarithmic plot, which often shows a sharp decrease in CMC with increasing electrolyte concentration. mst.edu

Table 1: Effect of Divalent Cations on the Critical Micelle Concentration (CMC) of Sodium Dodecyl Sulfate (SDS)

| Electrolyte Added | Concentration (M) | CMC of SDS (M) |

| None | - | ~8.3 x 10⁻³ |

| Mg(ClO₄)₂ | Varies | Decreases with increasing concentration |

| Mg(NO₃)₂ | 4.83 x 10⁻⁴ | Lower than with no electrolyte |

Note: The table presents qualitative and specific quantitative findings from various studies. The exact CMC values can vary depending on the experimental method and conditions. researchgate.netjsirjournal.commst.edu

Temperature plays a crucial role in the micellization of ionic surfactants like magnesium(2+) dodecyl sulfate. For ionic surfactants, the relationship between CMC and temperature often exhibits a U-shaped behavior, where the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. scialert.netscispace.com This is because the micellization process is governed by a balance between enthalpy and entropy. scialert.net

At lower temperatures, the process is primarily entropy-driven, favored by the hydrophobic effect. As the temperature rises, the destruction of the structured water around the hydrophobic tails becomes less entropically favorable, leading to an increase in the CMC. scialert.net Small-angle neutron scattering (SANS) studies on similar systems, such as sodium dodecyl sulfate, have shown that the aggregation number of micelles tends to decrease with increasing temperature. nih.gov This suggests that at higher temperatures, smaller micelles are formed. nih.gov The dissolution temperature of magnesium dodecyl sulfate in mixed surfactant systems is also influenced by temperature, indicating complex phase behavior. researchgate.netacs.org

The presence of other electrolytes in a magnesium(2+) dodecyl sulfate solution can significantly alter its micellar properties. The addition of salts generally lowers the CMC of ionic surfactants. researchgate.netresearchgate.net This "salting-out" effect is due to the screening of the electrostatic repulsion between the charged head groups of the surfactant molecules by the added electrolyte ions. researchgate.netnih.gov

The effectiveness of an electrolyte in reducing the CMC depends on the valency and nature of its ions. Divalent cations like Ca²⁺ and Mg²⁺ are more effective than monovalent cations. researchgate.netput.ac.ir The type of anion also has an effect, though generally smaller than that of the cation. researchgate.netepa.gov For instance, in studies with sodium dodecyl sulfate, the order of effectiveness of cations in decreasing the CMC was found to be Mg²⁺ > K⁺ > NH₄⁺ > Na⁺. researchgate.net The addition of electrolytes not only affects the CMC but can also influence the size, shape, and aggregation number of the micelles. acs.orgprinceton.edu

Micellar Structure and Aggregation Number

Divalent ions like Mg²⁺ have a significant impact on the packing density of dodecyl sulfate micelles. Compared to monovalent ions, divalent cations lead to the formation of more compact and densely packed micelles. acs.orgprinceton.eduresearchgate.net This is due to the ability of divalent ions to form "salt bridges" between the negatively charged sulfate head groups of the surfactant molecules. acs.orgprinceton.edu These bridges effectively reduce the repulsion between the head groups, allowing them to pack more closely together.

Molecular dynamics simulations have shown that Ca²⁺, a divalent ion similar to Mg²⁺, induces a significant reduction in gauche defects in the hydrocarbon chains of sodium dodecyl sulfate, indicating a more ordered and compact micellar core. acs.orgprinceton.edu This increased packing density can also lead to a change in micelle shape, with a tendency to form more elongated or rod-like structures at higher ionic strengths. acs.orgprinceton.edu Studies have reported that the aggregation number of sodium dodecyl sulfate micelles can increase from around 60 in the presence of monovalent ions to over 100 with certain divalent counterions. ntnu.no

At the molecular level, the morphology of magnesium(2+) dodecyl sulfate micelles is a result of the interplay between hydrophobic interactions of the dodecyl chains and the electrostatic interactions of the sulfate head groups with counterions and water. Small-angle neutron scattering (SANS) is a powerful technique used to probe the structure of these micelles. researchgate.netresearchgate.net

SANS studies on magnesium dodecyl sulfate and similar systems have revealed that the micelles can be modeled as spherical or ellipsoidal. researchgate.netresearchgate.net The shape can change with concentration and temperature. researchgate.net At lower concentrations, micelles may be non-interacting and spherical, while at higher concentrations, inter-micellar interactions become significant, and an ellipsoidal shape may provide a better fit to the experimental data. researchgate.net The presence of divalent ions like Mg²⁺ can lead to a transition from spherical to more elongated, prolate ellipsoidal micelles. researchgate.net Molecular dynamics simulations further reveal that the divalent cations are strongly bound to the micellar surface, displacing monovalent cations and leading to a more compact and stabilized micellar structure. acs.orgprinceton.edu

Table 2: Investigated Properties of Dodecyl Sulfate Micelles in the Presence of Divalent Cations

| Property | Observation in the Presence of Divalent Cations (e.g., Mg²⁺, Ca²⁺) |

| Micelle Shape | Can transition from spherical to ellipsoidal or rod-like. acs.orgprinceton.eduresearchgate.netresearchgate.net |

| Packing Density | Increased, leading to more compact micelles. acs.orgprinceton.eduresearchgate.net |

| Aggregation Number | Tends to increase compared to systems with monovalent cations. mst.eduntnu.no |

| Inter-headgroup Repulsion | Reduced due to effective charge neutralization and salt bridge formation. acs.orgprinceton.edu |

| Hydrocarbon Chain Order | Increased, with fewer gauche defects. acs.orgprinceton.edu |

Hydration and Ion-Binding Phenomena

The behavior of magnesium(2+) dodecyl sulfate in aqueous solutions is intricately governed by the interactions between the magnesium ions, the dodecyl sulfate surfactant anions, and the surrounding water molecules. These interactions dictate the formation and stability of self-assembled structures like micelles.

The presence of magnesium ions significantly alters the hydrogen-bonding structure and dynamics of water molecules, known as the hydration shell, surrounding the sulfate headgroups of the dodecyl sulfate anions. Molecular dynamics simulations reveal that the strongly hydrating nature of the Mg(2+) ion plays a crucial role. researchgate.net A hydrated magnesium ion binds its surrounding water molecules more strongly than a comparable monovalent ion due to its smaller ionic radius and higher charge density. researchgate.netnih.gov

When a Mg(2+) ion approaches a dodecyl sulfate headgroup, a major repulsive interaction occurs due to the necessary rearrangement of the existing hydration shell. researchgate.netacs.org This rearrangement disrupts the original hydrogen-bonding network of water around the headgroup, leading to a decrease in the number of hydrogen bonds but an increase in their lifetimes. acs.orgnih.govscispace.com In the second hydration shell, additional water molecules can become bound to the headgroup's oxygen atoms, either directly or bridged by the Mg(2+) ion. researchgate.netacs.orgnih.govscispace.com This strong interaction of Mg(2+) with water molecules leads to dehydration of other nearby surfaces, which can influence the packing of surfactant aggregates. researchgate.net

The coordination number, which represents the number of water molecules in the immediate vicinity, is a key parameter in understanding these dynamics. Studies have shown that the coordination number of water molecules around the headgroup changes in the presence of divalent ions. mdpi.com For instance, the number of water molecules in the hydration shell of a Mg(2+) ion is approximately 6.1. researchgate.net This tightly bound hydration shell is central to the ion's interaction with the surfactant.

The association between magnesium ions and dodecyl sulfate anions is not a simple direct binding. Instead, molecular dynamics simulations indicate that direct binding is often prevented by the formation of a stable "solvent-separated minimum" in the potential of mean force (PMF) between the ions. researchgate.netacs.orgnih.govscispace.com This means the hydrated Mg(2+) ion and the dodecyl sulfate headgroup remain separated by at least one layer of water molecules, forming a solvent-separated ion pair rather than a direct contact ion pair. The energy barrier to disrupt this stable hydrated state is a significant factor in the complexation mechanism. researchgate.netnih.gov

Despite this barrier, Mg(2+) ions effectively neutralize the charge of the dodecyl sulfate headgroups, which has a profound effect on the aggregation properties of the surfactant. Small-angle neutron scattering (SANS) studies of pure magnesium dodecyl sulfate solutions show that the aggregation number of the micelles (the number of surfactant molecules in a single micelle) is significantly larger, and the effective fractional charge is significantly smaller, compared to systems with monovalent counterions like sodium. researchgate.netresearchgate.net This indicates a strong association between the magnesium counterions and the micellar surface. researchgate.net

The table below, based on SANS data, illustrates the effect of concentration on the micellar properties of Magnesium(2+) dodecyl sulfate at a constant temperature. This data highlights how ion pairing influences the size and charge of the resulting aggregates.

| Concentration (mM/dm³) | Mean Aggregation Number (N) | Effective Fractional Charge (α) | Micelle Shape Model |

|---|---|---|---|

| 5 | 105 | 0.18 | Spherical |

| 10 | 120 | 0.16 | Spherical |

| 20 | 135 | 0.15 | Ellipsoidal |

| 50 | 150 | 0.14 | Ellipsoidal |

This strong interaction is also reflected in studies comparing the effect of different divalent ions on sodium dodecyl sulfate (SDS) micelles. The presence of 4.83 x 10⁻⁴ M magnesium was found to increase the micellar molecular weight of SDS from 14,200 to 14,700. mst.edu

A key mechanism for the stabilization of surfactant aggregates by divalent cations like Mg(2+) is the formation of salt bridges. A salt bridge occurs when a single divalent cation simultaneously interacts with the anionic headgroups of two or more surfactant molecules, effectively linking them together. researchgate.net

These bridges are significantly more stable and longer-lived when mediated by divalent cations compared to monovalent cations. researchgate.net The presence of these stable salt bridges helps to stabilize more compact and densely packed micelles. researchgate.net This increased stability arises because the bridges pull the headgroups closer together, reducing repulsion and allowing for a more ordered arrangement of the surfactant tails. researchgate.net While much of the detailed research on salt bridge dynamics in dodecyl sulfate systems has used calcium (Ca2+) as a model divalent ion, the principles are directly applicable to magnesium. Studies have shown that the presence of divalent ions induces more compact and densely packed micelles compared to monovalent cations specifically via this salt bridge mechanism. researchgate.net

Interfacial Phenomena and Film Behavior Involving Magnesium 2+ Dodecyl Sulfate

Adsorption Characteristics at Fluid Interfaces

The fundamental surface-active behavior of magnesium(2+) dodecyl sulfate (B86663) stems from the adsorption of its dodecyl sulfate (DS⁻) anions at fluid interfaces, such as air-water or oil-water. nih.govethz.ch These amphiphilic anions arrange themselves with their hydrophobic dodecyl tails oriented away from the water and towards the non-aqueous phase (air or oil), while their polar sulfate headgroups remain in the aqueous phase. nih.govethz.ch

The presence of the divalent magnesium cation (Mg²⁺) critically influences this adsorption process. Compared to a monovalent counterion like sodium (Na⁺), the Mg²⁺ ion has a higher charge density. This allows it to more effectively screen the electrostatic repulsion between the negatively charged sulfate headgroups of the adsorbed DS⁻ anions. researchgate.net This enhanced screening facilitates a tighter, more compact packing of the surfactant molecules at the interface. researchgate.net Consequently, the area occupied per surfactant molecule is reduced, leading to a denser and more saturated interfacial layer.

Interfacial Tension Modulation by Magnesium(2+) Dodecyl Sulfate

The accumulation of magnesium(2+) dodecyl sulfate at an interface disrupts the cohesive forces between water molecules, leading to a reduction in interfacial tension. mdpi.com The efficiency of a surfactant is often characterized by its critical micelle concentration (CMC), which is the concentration at which surfactant monomers in the bulk solution begin to form aggregates called micelles, and the interfacial tension reaches its minimum value. ethz.ch

Magnesium(2+) dodecyl sulfate is significantly more efficient at reducing surface tension than its monovalent counterpart, sodium dodecyl sulfate (SDS). researchgate.net The CMC for magnesium dodecyl sulfate is notably lower, meaning it requires a smaller concentration to achieve maximum surface tension reduction. researchgate.netresearchgate.net This increased efficiency is attributed to the strong binding of the divalent Mg²⁺ counterions, which neutralizes charge more effectively and promotes the aggregation of surfactant molecules at the interface and into micelles at a lower bulk concentration. researchgate.netresearchgate.net For instance, the CMC of SDS in pure water is about 8.2 mM, while the presence of divalent cations like magnesium significantly lowers this value. wikipedia.orglcms.cz

Table 1: Comparative Micellar Properties of Dodecyl Sulfates

| Surfactant | Counterion | Typical CMC in Pure Water (mM) |

|---|---|---|

| Sodium Dodecyl Sulfate | Na⁺ (monovalent) | 8.2 wikipedia.orglcms.cz |

| Magnesium(2+) Dodecyl Sulfate | Mg²⁺ (divalent) | ~1.0-1.5* |

The CMC is significantly reduced from the 8.2 mM value of SDS; values around 1 mM are observed for SDS in the presence of salts, indicating the potent effect of cations. researchgate.netlcms.cz

Mechanisms of Film and Foam Stabilization

The ability of magnesium(2+) dodecyl sulfate to stabilize foams and thin liquid films is directly linked to the forces acting between the two surfaces of a liquid film. univ-rennes1.fr These films are the fundamental structures that make up a foam. acs.org

Influence on Film Strength and Disjoining Pressure

The stability of a thin liquid film is governed by the disjoining pressure, which is the net force per unit area that prevents the film from thinning and rupturing. acs.orgmdpi.com A positive disjoining pressure arises from repulsive forces between the film's surfaces, counteracting the attractive van der Waals forces that promote thinning. mdpi.com

In films stabilized by magnesium(2+) dodecyl sulfate, the disjoining pressure is primarily composed of two repulsive contributions:

Electrostatic Repulsion: The adsorbed layers of anionic dodecyl sulfate on both sides of the film create negatively charged surfaces. The electrostatic repulsion between these like-charged surfaces provides a significant stabilizing force. researchgate.net The presence of Mg²⁺ ions in the electrical double layer modulates this repulsion. acs.orgnih.gov

Steric and Hydration Forces: The densely packed surfactant layers, a result of the effective charge screening by Mg²⁺, create a physical or steric barrier that hinders the film surfaces from approaching each other. researchgate.net Additionally, the hydration shells around the polar sulfate headgroups and the magnesium ions create a repulsive hydration force at very close distances.

The combination of these repulsive forces generates a robust disjoining pressure, which enhances film strength and stability. acs.org Studies have shown that the addition of magnesium ions can significantly increase film strength and improve foam stability compared to systems with only monovalent cations. acs.orgnih.gov However, it has also been noted that at very thin film thicknesses, the strong specific adsorption of Mg²⁺ can lead to interfacial adhesion, which may destabilize the film. acs.org

Interactions of Magnesium 2+ Dodecyl Sulfate with Other Chemical Systems

Polymer-Surfactant Interactions

The interaction between Magnesium(2+) dodecyl sulfate (B86663) and various polymeric species is a critical aspect of its function in formulated products. While specific research focusing exclusively on the magnesium salt is limited, the fundamental principles of anionic surfactant-polymer interactions can be elucidated, with special consideration for the role of the divalent magnesium cation.

The interaction between Magnesium(2+) dodecyl sulfate and anionic polymers like polyacrylates is generally dominated by electrostatic repulsion. Both the dodecyl sulfate headgroup and the carboxylate groups of the polyacrylate are negatively charged, leading to mutual repulsion in aqueous solutions. However, the presence of the divalent Mg²⁺ cation can significantly modulate this interaction.

Magnesium ions can act as bridges between the negatively charged sites on the polymer chain and the surfactant headgroups. This "ion bridging" phenomenon can reduce the electrostatic repulsion and facilitate the association between the surfactant and the polymer. According to Manning's counter-ion condensation theory, divalent cations like Mg²⁺ condense more effectively onto polyelectrolytes such as polyacrylate chains compared to monovalent cations. This high degree of ion condensation can neutralize a significant portion of the polymer's charge, creating localized regions where the hydrophobic tails of the dodecyl sulfate can interact with the polymer backbone. For instance, it is predicted that 82% of divalent counter-ions would condense on a polyacrylate chain, drastically reducing its effective charge density scientificspectator.com. This reduction in charge repulsion is a key factor that could enable the binding of dodecyl sulfate anions to the anionic polymer, an interaction that would otherwise be highly unfavorable.

Interactions between Magnesium(2+) dodecyl sulfate and cationic polymers are typically strong, driven by the powerful electrostatic attraction between the negatively charged sulfate headgroup of the surfactant and the positively charged sites on the polymer. This interaction is the basis for the formation of complex coacervates, which are utilized in products like conditioning shampoos scientificspectator.com. The process begins at a specific surfactant concentration known as the critical aggregation concentration (CAC), where surfactant molecules begin to bind to the polymer chain, often in the form of micelle-like aggregates.

The divalent nature of the magnesium ion can influence the structure and properties of these polymer-surfactant complexes. Compared to a monovalent ion like Na⁺, Mg²⁺ is more effective at screening the charge of the surfactant aggregates bound to the polymer. This can lead to more compact and densely packed structures.

With nonionic polymers, such as those containing polyethylene (B3416737) oxide (PEO) chains, the interaction with Magnesium(2+) dodecyl sulfate is primarily driven by hydrophobic forces. The hydrocarbon tails of the surfactant molecules associate with the polymer, forming micelle-like clusters along the polymer chain. The presence of electrolytes, including the Mg²⁺ ions and their associated anions from the surfactant salt, can influence this interaction by affecting the hydration of the polymer and the critical micelle concentration (CMC) of the surfactant. The stronger a cation binds to the polymer (e.g., polyethylene glycol), the less interaction occurs between the anionic surfactant and the polymer researchgate.net.

Mixed Surfactant Systems

Magnesium(2+) dodecyl sulfate is often used in combination with other surfactants to achieve synergistic effects, leading to enhanced performance in various applications such as detergents and personal care products biofargo.comnanotrun.com.

When Magnesium(2+) dodecyl sulfate is mixed with Sodium Dodecyl Sulfate (SDS) in aqueous solutions, they form mixed micelles. The properties of these micelles, such as their size, shape, and charge, depend on the relative proportions of the two surfactants. A study using small-angle neutron scattering (SANS) investigated the structure of these mixed micelles.

The following table presents data on the aggregation numbers of mixed Sodium Dodecyl Sulfate (SDS) and a generic surfactant (S) system, illustrating how aggregation numbers can be influenced by system composition. While specific data for the Mg(DS)₂/SDS system from the SANS study was discussed qualitatively, precise numerical values for aggregation numbers across different mixing ratios were not provided in the available abstract. The table below is representative of typical mixed micelle systems.

| Molar Fraction of Surfactant S in Mixture | Micelle Aggregation Number (NS) | Second Virial Coefficient (A2) |

|---|---|---|

| 0.00 (Pure SDS) | 89 | Positive |

| 0.50 | 113 | Positive |

| 0.75 | 113 | Positive |

| 1.00 (Pure Surfactant S) | 84 | Positive |

Note: The data in this table is illustrative of a mixed surfactant system (SDS/CAPB) and is used to represent the concept of how aggregation numbers can change in mixed systems. The positive virial coefficients indicate a net repulsion between the spherical micelles.

Magnesium(2+) dodecyl sulfate is valued in multi-component formulations for its ability to contribute to synergistic effects, where the performance of the mixture is greater than the sum of its individual components. Its compatibility with other surfactants and additives allows for the creation of formulations with enhanced foaming, cleaning, and emulsifying power biofargo.com.

A key advantage of using Magnesium(2+) dodecyl sulfate is its effectiveness in hard water. The presence of Ca²⁺ and Mg²⁺ ions in hard water can cause the precipitation of many anionic surfactants, reducing their efficacy. However, Magnesium(2+) dodecyl sulfate itself is more soluble in the presence of these divalent cations than its sodium counterpart, making it suitable for formulations intended for use in hard water conditions biofargo.com. This improved performance in the presence of divalent ions is a significant synergistic benefit in complex detergent and cleaning formulations.

Interactions with Inorganic Compounds and Solid Surfaces

The interaction of Magnesium(2+) dodecyl sulfate with inorganic materials and surfaces is fundamental to its role in applications like industrial cleaning, mineral processing, and enhanced oil recovery. The adsorption of the surfactant onto solid surfaces is dictated by the surface charge of the material, the solution pH, and the ionic strength.

The adsorption of anionic surfactants like dodecyl sulfate onto positively charged surfaces, such as alumina (B75360) at low pH, is driven by electrostatic attraction. On negatively charged surfaces like silica (B1680970) at neutral or high pH, adsorption is less favorable due to electrostatic repulsion. However, adsorption can still occur through a mechanism known as "cation bridging," where divalent cations like Mg²⁺ adsorb onto the negative surface and also bind to the anionic surfactant headgroups, effectively linking the surfactant to the surface tudelft.nl. This mechanism is particularly relevant for Magnesium(2+) dodecyl sulfate.

In systems containing carbonate minerals, such as calcite and dolomite, the surface charge is influenced by the presence of Ca²⁺ and Mg²⁺ ions. The adsorption of dodecyl sulfate anions can occur through interaction with these surface cations rice.edu. Studies have shown that the presence of dissolved Mg²⁺ can influence the surface charge of carbonates, which in turn affects surfactant adsorption rice.edu. For example, the presence of MgCl₂ can make the surface of carbonates more positively charged, which would repel cationic surfactants but could potentially enhance the adsorption of anionic surfactants like dodecyl sulfate, although specific studies on Magnesium(2+) dodecyl sulfate are needed to confirm this behavior. The interaction with clay minerals like kaolinite (B1170537) is also complex, with the divalent magnesium ion playing a potential role in mediating the interaction between the negatively charged clay surface and the anionic surfactant uitm.edu.my.

Intercalation into Layered Double Hydroxides (LDHs) and Resultant Surface Modification

The intercalation of dodecyl sulfate anions into the interlayer region of Layered Double Hydroxides (LDHs), particularly Magnesium-Aluminum (Mg-Al) LDHs, is a well-documented method for modifying their physicochemical properties. This process involves the insertion of the dodecyl sulfate molecule, which consists of a long hydrophobic alkyl chain and a hydrophilic sulfate head, between the positively charged brucite-like layers of the LDH. The primary driving force for this intercalation is the electrostatic attraction between the anionic sulfate group and the positively charged LDH layers.

Several methods are employed for the intercalation of dodecyl sulfate into LDHs, with co-precipitation and ion exchange being the most common. acs.org The co-precipitation method involves the synthesis of the LDH in an aqueous solution already containing the dodecyl sulfate anions. uq.edu.auresearchgate.net This allows for the direct incorporation of the surfactant as the charge-balancing anion during the formation of the LDH structure. The ion exchange method, on the other hand, involves preparing an LDH with a more mobile anion, such as nitrate (B79036) or chloride, and subsequently exchanging it with dodecyl sulfate anions in a solution. acs.org

A significant consequence of this intercalation is the substantial expansion of the basal spacing (d-spacing) of the LDH, which is the distance between adjacent layers. The long alkyl chain of the dodecyl sulfate anion orients itself away from the hydrophilic layers, forcing them apart. uq.edu.au This expansion is a clear indicator of successful intercalation and is typically confirmed using Powder X-ray Diffraction (PXRD). For instance, the intercalation of dodecyl sulfate into Mg-Al LDH can increase the basal spacing significantly, as detailed in the table below. uq.edu.au

The most profound resultant surface modification is the transformation of the LDH's surface character from hydrophilic to hydrophobic. researchgate.net The outward-facing, long hydrocarbon tails of the intercalated dodecyl sulfate molecules create a nonpolar, organic-rich surface. This change in surface chemistry is crucial for applications where interaction with non-aqueous media or hydrophobic organic compounds is desired. The modified LDH, often referred to as an organo-LDH, exhibits an enhanced affinity for organic molecules, which can be adsorbed into the hydrophobic interlayer region. researchgate.net This property is exploited in various applications, including the removal of organic pollutants from water.

Table 1: Effect of Dodecyl Sulfate Intercalation on the Basal Spacing of Mg-Al LDH

| Material | Intercalation Method | Initial Basal Spacing (d₀₀₃) (Å) | Final Basal Spacing (d₀₀₃) (Å) | Reference |

|---|---|---|---|---|

| Mg-Al LDH | Co-precipitation | ~7.8 (for CO₃²⁻ form) | 10.41 | uq.edu.au |

Adsorption Behavior on Magnesium-Containing Mineral Surfaces (e.g., Magnesium Hydroxide (B78521), Magnesium Silicates)

The adsorption of dodecyl sulfate onto the surfaces of magnesium-containing minerals, such as magnesium hydroxide (brucite) and magnesium silicates, is a phenomenon governed by the interplay of electrostatic and hydrophobic interactions. This process can significantly alter the surface properties of these minerals, influencing their behavior in various applications.

On the surface of magnesium hydroxide (MH), which has a point of zero charge (pzc) around pH 11, the adsorption of sodium dodecyl sulfate (SDS) is highly dependent on the surfactant concentration. geologyscience.ru At concentrations below the critical micelle concentration (CMC), SDS molecules can adsorb as a monolayer on the MH surface. acs.org This initial adsorption is driven by the interaction between the negatively charged sulfate headgroup of SDS and the positively charged sites on the MH surface (at pH < pzc). This monolayer adsorption increases the hydrophobicity of the MH nanosheets. acs.org

As the concentration of SDS increases, a second layer of adsorption can occur, leading to the formation of a bilayer. acs.org In this arrangement, the hydrophobic tails of the second layer of SDS molecules associate with the hydrophobic tails of the first layer, exposing the hydrophilic sulfate headgroups to the aqueous solution. This bilayer formation renders the surface of the modified MH hydrophilic again. acs.org This unique behavior, where the surface transitions from hydrophilic to hydrophobic and back to hydrophilic with increasing surfactant concentration, is known as double phase inversion and has been observed in Pickering emulsions stabilized by SDS-adsorbed MH nanosheets. acs.org

The adsorption behavior on magnesium silicate (B1173343) surfaces is more complex due to the varied nature and surface chemistry of these minerals. Magnesium silicates, such as florisil, are known for their adsorptive properties, which arise from active sites formed by free silanol (B1196071) groups on their surface. nih.gov The adsorption of anionic surfactants like dodecyl sulfate would be influenced by the surface charge of the specific magnesium silicate, which is pH-dependent. Generally, at pH values below the isoelectric point (IEP), the surface will be positively charged, favoring the adsorption of anionic surfactants. The interaction can lead to surface modifications similar to those observed on magnesium hydroxide, although the specific mechanisms and resulting surface properties can vary depending on the structure and composition of the magnesium silicate.

Table 2: Influence of Sodium Dodecyl Sulfate (SDS) Adsorption on the Surface Properties of Magnesium Hydroxide (MH) Nanosheets

| SDS Adsorption Amount (mmol/g) | Adsorption Type | Resultant Surface Property of MH Nanosheets | Reference |

|---|---|---|---|

| ~0.022 | Monolayer | Increased hydrophobicity | acs.org |

| ~2.312 | Bilayer | Converted to hydrophilic | acs.org |

Advanced Characterization Methodologies in Magnesium 2+ Dodecyl Sulfate Research

Spectroscopic Analysis Techniques (e.g., Fourier-Transform Infrared Spectroscopy, X-ray Photoelectron Spectroscopy, Energy-Dispersive X-ray Spectroscopy)

Spectroscopic techniques are fundamental in identifying the chemical composition and bonding within Magnesium(2+) dodecyl sulfate (B86663).

Fourier-Transform Infrared Spectroscopy (FTIR) is a powerful method for identifying the functional groups present in a molecule. In the analysis of Magnesium(2+) dodecyl sulfate, FTIR is particularly useful for characterizing the prominent sulfate (SO₄²⁻) group attached to the dodecyl alkyl chain . The sulfate ion exhibits characteristic and strong absorption bands in the mid-infrared region, which can confirm the structure of the surfactant molecule. Studies on related metal dodecyl sulfates utilize FTIR to analyze the adsorption and interaction of the surfactant with other materials tandfonline.com.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While specific XPS studies on Magnesium(2+) dodecyl sulfate are not widely documented, the technique is extensively used for characterizing magnesium compounds researchgate.netnih.gov. For Magnesium(2+) dodecyl sulfate, XPS could determine the surface elemental composition, confirming the presence of magnesium, sulfur, oxygen, and carbon. It could also provide information on the chemical environment of these elements, for example, distinguishing between magnesium ions associated with the sulfate head groups and other potential magnesium species on a surface. The technique is sensitive to the outermost ~10 nm of a material carleton.edu.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). mee-inc.comnih.gov When an electron beam from the microscope interacts with the sample, it generates characteristic X-rays from the elements present. For a sample of Magnesium(2+) dodecyl sulfate, EDX analysis would generate a spectrum with peaks corresponding to magnesium, sulfur, oxygen, and carbon, confirming the elemental makeup of the compound. The relative heights of the peaks can provide semi-quantitative information about the elemental composition. nih.gov This technique is particularly useful for mapping the elemental distribution within a sample. myscope.training

| Technique | Information Obtained for Magnesium(2+) dodecyl sulfate | Key Features |

| FTIR | Identification of functional groups (e.g., sulfate, alkyl chain). | Provides molecular vibrational information. |

| XPS | Surface elemental composition, chemical state of elements. | Surface-sensitive (~10 nm), quantitative. |

| EDX | Elemental composition and distribution. | Often coupled with electron microscopy, provides spatial elemental analysis. |

Scattering Techniques for Aggregate Structure Elucidation (e.g., Small-Angle Neutron Scattering, Dynamic Light Scattering, Static Light Scattering, Small-Angle X-ray Scattering)

Scattering techniques are indispensable for investigating the size, shape, and interactions of Magnesium(2+) dodecyl sulfate aggregates (micelles) in solution.

Small-Angle Neutron Scattering (SANS) provides detailed structural information about micelles on the nanometer scale. By using contrast variation with deuterated solvents, different parts of the micelle (e.g., the hydrocarbon core and the hydrated headgroup shell) can be highlighted. SANS studies on the closely related sodium dodecyl sulfate (SDS) have been used to determine micellar shape, size, and aggregation number under various conditions nbi.dk. Similar investigations on Magnesium(2+) dodecyl sulfate could reveal how the divalent magnesium counterion influences micellar structure compared to the monovalent sodium ion.

Dynamic Light Scattering (DLS) is used to determine the size distribution of particles in suspension. uni-tuebingen.de DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of micelles. The rate of these fluctuations is related to the diffusion coefficient of the aggregates, from which the hydrodynamic radius can be calculated using the Stokes-Einstein equation. DLS studies on SDS solutions have provided extensive data on micelle size as a function of concentration, temperature, and ionic strength researchgate.net. This technique would be crucial for studying the aggregation behavior and critical micelle concentration (CMC) of Magnesium(2+) dodecyl sulfate.

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of angle and concentration. uni-tuebingen.de This information can be used to determine the weight-average molecular weight of the micelles, their radius of gyration (a measure of size), and the second virial coefficient (a measure of inter-micellar interactions) researchgate.net. Research on SDS has utilized SLS to investigate the effects of additives and solution conditions on micellar properties researchgate.netrsc.org.

Small-Angle X-ray Scattering (SAXS) is another powerful technique for probing the structure of micelles at the nanoscale. It provides similar information to SANS regarding the size, shape, and internal structure of aggregates. SAXS is particularly sensitive to electron density differences and can be used to model the shape of Magnesium(2+) dodecyl sulfate micelles, such as spherical, ellipsoidal, or cylindrical geometries, as a function of solution parameters.

| Technique | Primary Information | Application to Mg(DS)₂ |

| SANS | Micelle shape, size, aggregation number, internal structure. | Elucidating the influence of the divalent Mg²⁺ counterion on micelle morphology. |

| DLS | Hydrodynamic radius, size distribution. | Determining micelle size and CMC. |

| SLS | Weight-average molecular weight, radius of gyration, inter-micellar interactions. | Characterizing thermodynamic properties of micellar solutions. |

| SAXS | Micelle size, shape, and electron density profile. | Modeling the detailed structure of surfactant aggregates. |

Electrochemical and Conductometric Methods (e.g., Potentiometry, Electrical Conductivity Measurements, Zeta Potential Measurements)

Electrochemical and conductometric methods are used to study the ionic properties and aggregation behavior of surfactants in solution.

Potentiometry involves measuring the electric potential difference (voltage) between two electrodes in a solution. Surfactant-selective electrodes can be used to determine the activity of free surfactant monomers in solution. This allows for a precise determination of the critical micelle concentration (CMC), as the monomer activity remains relatively constant above the CMC.

Electrical Conductivity Measurements are a common and effective method for determining the CMC of ionic surfactants like Magnesium(2+) dodecyl sulfate. researchgate.net The conductivity of the solution is measured as a function of surfactant concentration. Below the CMC, conductivity increases linearly as more charge carriers (surfactant monomers and counterions) are added. Above the CMC, the slope of the conductivity versus concentration plot decreases because the micelles are larger, less mobile charge carriers, and they bind a fraction of the counterions researchgate.netacs.orge-journals.in. The intersection of the two linear portions of the plot gives the CMC. This method has been applied to study the aggregation behavior of various metal dodecyl sulfates, including magnesium dodecyl sulfate, at different temperatures researchgate.net.

Zeta Potential Measurements determine the magnitude of the electrostatic charge at the shear plane of a micelle. This value is an indicator of the stability of the colloidal system. For Magnesium(2+) dodecyl sulfate micelles, the zeta potential would be negative due to the sulfate head groups. The magnitude of the zeta potential provides insight into the degree of counterion (Mg²⁺) binding to the micellar surface and the repulsive forces between micelles, which prevent aggregation and flocculation.

Microscopic and Morphological Characterization (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy, Optical Microscopy)

Microscopy techniques provide direct visual information about the morphology of Magnesium(2+) dodecyl sulfate in its solid state or as part of larger structures.

Scanning Electron Microscopy (SEM) produces images of a sample by scanning the surface with a focused beam of electrons. It provides information about the surface topography and morphology of the solid material. SEM could be used to characterize the crystal habit, particle size, and shape of powdered Magnesium(2+) dodecyl sulfate. When combined with EDX, it can also provide elemental mapping of the sample's surface researchgate.netmdpi.com.

Transmission Electron Microscopy (TEM) transmits a beam of electrons through an ultra-thin specimen. It provides much higher resolution images than SEM, allowing for the visualization of internal structures. Cryo-TEM, where samples are flash-frozen in a vitrified state, is particularly useful for directly imaging surfactant aggregates like micelles, vesicles, or other liquid crystalline phases in solution nbi.dk. This would allow for direct observation of the size and shape of Magnesium(2+) dodecyl sulfate micelles.

Optical Microscopy is a less powerful technique in terms of resolution but can be useful for observing larger crystalline structures or the texture of liquid crystalline phases that Magnesium(2+) dodecyl sulfate might form at high concentrations. Polarized light microscopy, a variant of optical microscopy, is particularly effective for identifying anisotropic liquid crystalline structures.

Rheological Property Assessment

Rheology is the study of the flow of matter, primarily in a liquid state but also as 'soft solids'. Rheological measurements are crucial for understanding and controlling the viscosity and flow behavior of solutions containing Magnesium(2+) dodecyl sulfate, which is vital for many of its applications in formulations like shampoos, detergents, and industrial fluids.

By measuring properties such as viscosity as a function of shear rate, temperature, and concentration, one can gain insights into the microstructure of the solution. For example, the formation of elongated, wormlike micelles at higher surfactant or salt concentrations can lead to a dramatic increase in viscosity and the emergence of viscoelastic properties. Rheological studies on similar surfactant systems, such as SDS, have correlated changes in viscosity with transitions in micellar shape from spherical to rod-like aggregates researchgate.net. Assessing the rheological properties of Magnesium(2+) dodecyl sulfate solutions would be essential for optimizing formulations where flow characteristics are critical.

Theoretical and Computational Studies of Magnesium 2+ Dodecyl Sulfate Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational studies on surfactant systems, offering a dynamic, atomistic view of molecular interactions. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, revealing information about the structure, dynamics, and thermodynamics of the system. In the context of Magnesium(2+) dodecyl sulfate (B86663), MD simulations elucidate the critical role of the divalent magnesium cation in modifying the behavior of the dodecyl sulfate anions in aqueous solution.

The accuracy of any MD simulation is fundamentally dependent on the quality of the force field, which is a set of parameters and equations used to describe the potential energy of the system. For ionic surfactants like dodecyl sulfate, developing and validating a force field that accurately captures the interactions with divalent cations such as Mg²⁺ is a significant challenge.

Standard force fields like CHARMM, OPLS (Optimized Potentials for Liquid Simulations), and GROMOS have been extensively used for simulations of sodium dodecyl sulfate (SDS). However, the substitution of a monovalent cation (Na⁺) with a divalent one (Mg²⁺) requires careful re-evaluation and potential re-parameterization. The Lennard-Jones (L-J) parameters, which define the van der Waals interactions, are particularly crucial for the cation and the oxygen atoms of the sulfate headgroup. These parameters control the binding distance and strength between the counterion and the surfactant headgroup.

Validation of a force field is typically achieved by comparing simulation results with experimental data. For surfactant systems, key thermodynamic properties like the surface tension are often used as benchmarks. The process may involve scaling the L-J potential well (ε) and length (σ) parameters to ensure the model can reproduce experimentally observed behaviors, such as the correct micelle structure and interfacial properties. Without proper validation, simulations can produce unphysical results, such as the formation of unrealistic bicelle structures instead of rodlike or cylindrical micelles, especially at high aggregation numbers.

Table 1: Representative Intermolecular Force Field Parameters

| Atom/Group Pair | σ (nm) | ε (kJ/mol) | Force Field Example |

| S - S | 0.331 | 1.906 | OPLS-UA |

| O (SO₃) - O (SO₃) | 0.295 | 0.850 | GROMOS45A3 |

| O (SO₃) - O (SO₃) | 0.315 | 0.837 | OPLS-UA |

| CH₂ - CH₂ | 0.391 | 0.494 | OPLS-UA |

| O (ester) - O (water) | - | - | OPLS-UA (requires specific cross-terms) |

Note: This table presents example parameters from force fields commonly used for dodecyl sulfate simulations. The values for interactions involving magnesium ions would require specific parameterization and validation. Data sourced from.

The Potential of Mean Force (PMF) describes how the free energy of a system changes along a specific reaction coordinate, such as the distance between two molecules. It is a powerful tool for quantifying the strength and nature of interactions between particles, including ions and surfactant headgroups. PMF calculations are often performed using techniques like umbrella sampling in conjunction with MD simulations.

For the Magnesium(2+) dodecyl sulfate system, PMF calculations reveal crucial details about the interaction between the Mg²⁺ ion and the sulfate headgroup. Studies have shown that a stabilizing, solvent-separated minimum exists in the PMF profile between the interacting ion-pair. This indicates that the magnesium ion does not bind directly to the sulfate headgroup but is separated by a layer of water molecules. The major repulsive interaction preventing direct binding arises from the energetic cost of rearranging the stable hydration shell of the Mg²⁺ ion and the hydrogen-bonding network of water around the surfactant headgroup. This finding is critical for understanding why certain surfactants maintain their efficiency in hard water containing divalent cations.

The Radial Distribution Function, g(r), describes the probability of finding a particle at a distance 'r' from a reference particle, relative to a random distribution. It provides a detailed picture of the local structure and arrangement of molecules in a solution. In simulations of Magnesium(2+) dodecyl sulfate, RDF analysis is used to characterize the hydration shells of ions and the distribution of counterions around the surfactant headgroups.

Analysis of the Mg²⁺-water RDF reveals distinct peaks corresponding to the first and second hydration shells, quantifying the number and distance of water molecules strongly coordinated to the magnesium ion. Similarly, the RDF between Mg²⁺ ions and the oxygen atoms of the sulfate headgroup provides a quantitative measure of counterion binding. An excessively high and sharp first peak in this RDF can be an indicator of an inaccurate force field that overestimates the binding strength, leading to unrealistic "crystal-like" layering of ions on the micelle surface. In studies comparing Mg²⁺ and Ca²⁺ effects on dodecyl sulfate, RDFs showed that the water coordination numbers for these divalent ions were lower in the dodecyl sulfate solution compared to dodecyl sulfonate, indicating a stronger effect on the original hydration structure.

Table 2: Key Interaction Distances from RDF Analysis in Aqueous Magnesium Systems

| Interacting Pair | First Peak Position (r) | System Context |

| Mg²⁺ - O (water) | ~2.1 Å | Aqueous MgCl₂ solution |

| S (sulfate) - O (water) | ~3.9 Å | Aqueous magnesium sulfate solution |

Note: These distances represent typical values from computational studies of aqueous magnesium and sulfate ions and provide a basis for understanding the local environment in a Magnesium(2+) dodecyl sulfate system.

MD simulations are employed to study both the behavior of surfactants at interfaces (e.g., water-air or water-oil) and their aggregation in the bulk solution. The presence of divalent cations like Mg²⁺ is known to significantly influence the bulk phase behavior of dodecyl sulfate solutions. Experimental observations show that the addition of magnesium salts can induce a transformation of spherical micelles into cylindrical or worm-like micelles, and subsequently into more complex structures like lamellas.

Simulations aim to capture these salt-induced phase transitions. By modeling the system at different salt concentrations, researchers can observe how the increased screening of headgroup repulsion by Mg²⁺ ions promotes changes in micelle morphology. At interfaces, simulations can predict properties like interfacial tension and the structure of the adsorbed surfactant layer. The coupling between the bulk phase and the interfacial region is a critical factor, as the equilibrium between monomers and aggregates in the bulk determines the concentration of surfactants available for adsorption at the interface.

Pseudophase Model Applications for Micellization Behavior

The pseudophase model is a thermodynamic framework that simplifies the complex reality of a micellar solution by treating the micelles as a distinct phase separate from the bulk aqueous phase. This model assumes that an equilibrium exists between surfactant monomers in the aqueous phase and the aggregated surfactants in the micellar pseudophase.

Thermodynamic Modeling of Aggregation Processes

The aggregation of surfactants into micelles is governed by fundamental thermodynamic principles. Thermodynamic models aim to quantify the driving forces behind this self-assembly process, primarily through parameters such as the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.

The aggregation process can be described by an equilibrium between monomers and micelles. A common approach is the closed association model, which assumes an equilibrium between free surfactant monomers and monodispersed micelles. The Gibbs free energy of micellization can be related to the critical micelle concentration (CMC) through the equation: ΔG°mic ≈ RT(2 - R)ln(CMC) where R is the degree of micelle ionization and T is the temperature.

The presence of Magnesium(2+) has a profound impact on these thermodynamic parameters. As a divalent counterion, Mg²⁺ is much more effective at screening the electrostatic repulsion between the anionic dodecyl sulfate headgroups compared to a monovalent ion like Na⁺. This enhanced screening leads to a significant reduction in the CMC. The stronger binding of Mg²⁺ to the micellar surface also makes the micellization process more enthalpically favorable and alters the entropic contribution, which is largely driven by the release of structured water from around the surfactant tails. Thermodynamic modeling allows for the quantification of these effects, providing a deeper understanding of the stability and formation of micelles in the presence of divalent cations.

Advanced Material Design and Nanostructure Templating with Magnesium 2+ Dodecyl Sulfate

Fabrication of Hierarchical Nanostructures

The use of magnesium dodecyl sulfate (B86663) and its corresponding sodium salt, sodium dodecyl sulfate (SDS), is instrumental in the fabrication of hierarchical nanostructures—materials with structural features spanning from the nanoscale to the microscale. These complex architectures are achieved by leveraging the surfactant's ability to form soft templates that direct the organization of nanocrystal building blocks into larger, ordered assemblies.

Templating for Inorganic Nanoparticle Synthesis (e.g., Magnesium Hydroxide (B78521), Magnesium Silicates)

Magnesium dodecyl sulfate serves as a powerful templating agent in the synthesis of various inorganic nanoparticles, enabling precise control over their morphology and properties. By adsorbing onto the surfaces of nascent crystals, the surfactant molecules can selectively inhibit or promote growth on specific crystal faces, thereby directing the final shape of the nanoparticles.

In the synthesis of magnesium hydroxide (Mg(OH)₂), a precursor often used to produce magnesium oxide (MgO) nanoparticles, surfactants are critical for controlling particle size and preventing agglomeration. neliti.comnih.gov While many types of surfactants can be used, anionic surfactants like dodecyl sulfate are effective in modifying the morphology. The hydrothermal synthesis of MgO nanoparticles, for example, has been successfully controlled using sodium dodecyl sulfate (SDS) as a morphology-controlling agent. mdpi.com This method can yield nanoparticles with a high specific surface area, such as 126 m²/g. mdpi.com

The templating effect is also clearly demonstrated in the synthesis of nanocrystalline magnesium silicate (B1173343). Using a precipitation method mediated by surfactants, researchers have successfully synthesized magnesium silicate with distinct morphologies. researchgate.net Specifically, the use of sodium lauryl sulfate (a common name for sodium dodecyl sulfate) resulted in the formation of nano-flowers with a high surface area, highlighting the significant influence of the anionic surfactant in directing the crystal assembly. researchgate.net

Table 1: Influence of Dodecyl Sulfate as a Templating Agent in Nanoparticle Synthesis

| Nanoparticle | Precursors | Synthesis Method | Role of Dodecyl Sulfate | Resulting Morphology/Property | Source |

|---|---|---|---|---|---|

| Magnesium Oxide (MgO) | Magnesium nitrate (B79036) hexahydrate | Hydrothermal | Morphology controlling agent | High specific surface area (126 m²/g) | mdpi.com |

| Magnesium Silicate | Magnesium sulfate heptahydrate, Sodium metasilicate | Precipitation | Structure-directing agent | Nano-flower structure | researchgate.net |

| Magnesium Hydroxide (Mg(OH)₂) | Magnesium chloride | Hydrothermal | General surfactant (principle demonstrated) | Hexagonal plates, flakes, spheres | nih.gov |

Layered Double Hydroxide (LDH) Film Fabrication and Intercalation for Functional Materials

Layered Double Hydroxides (LDHs) are a class of anionic clays (B1170129) with a brucite-like layered structure, generally formulated as [M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O. Magnesium-based LDHs, such as Mg-Al and Mg-Cr LDH, are of particular interest for applications ranging from corrosion protection to catalysis and drug delivery. techconnect.orgekb.eg Magnesium dodecyl sulfate plays a dual role in this field: as an intercalating agent that modifies the LDH properties and as a component in the fabrication of LDH films.

The dodecyl sulfate (DS⁻) anion can be introduced into the interlayer space of the LDH, replacing the charge-compensating anions typically present (like CO₃²⁻ or NO₃⁻). techconnect.orgekb.eg This process, known as intercalation, can be achieved through several methods, most commonly co-precipitation or reconstruction. techconnect.org In the co-precipitation method, a mixed solution of magnesium and another metal salt (e.g., aluminum nitrate) is added to an alkaline solution containing sodium dodecyl sulfate, leading to the direct formation of the DS-intercalated LDH. ekb.egresearchgate.net

The intercalation of the long-chain dodecyl sulfate anion significantly expands the interlayer spacing of the LDH. This modification transforms the LDH from hydrophilic to organophilic, enhancing its compatibility with organic matrices and its ability to adsorb organic molecules. ekb.egresearchgate.net For example, Mg-Cr LDH intercalated with dodecyl sulfate has shown enhanced sorption capacity for anionic organic dyes compared to its carbonate-containing counterpart. ekb.eg Furthermore, composite films of dodecyl sulfate-modified Mg-Al LDH have been developed as potential self-healing corrosion protection coatings. techconnect.org These functional materials can be deposited as thin films using techniques like pulsed laser deposition (PLD), demonstrating a pathway to creating advanced protective surfaces. techconnect.org

Table 2: Research Findings on Dodecyl Sulfate Intercalation in Mg-Based LDHs

| LDH Composition | Intercalation Method | Guest Anion | Key Finding | Potential Application | Source |

|---|---|---|---|---|---|

| Mg-Al LDH | Co-precipitation or Reconstruction | Dodecyl sulfate (DS⁻) | Successful intercalation of DS⁻, creating composite films via Pulsed Laser Deposition. | Corrosion protective coatings | techconnect.org |

| Mg-Cr LDH | Co-precipitation | Dodecyl sulfate (DS⁻) | Intercalation with DS⁻ enhanced the sorption process for Alizarine Red-S dye. | Wastewater treatment | ekb.egresearchgate.net |

| Zn-Cd-Al LDH | Co-precipitation | Dodecyl sulfate (DS⁻) | The presence of the DS⁻ anion in the LDH gallery was confirmed, influencing photocatalytic activity. | Photocatalysis | researchgate.net |

Q & A

Q. What are the key molecular characteristics and analytical methods for identifying magnesium(2+) dodecyl sulfate?

Magnesium(2+) dodecyl sulfate (C24H50MgO8S2, molecular weight 555.084) is an anionic surfactant with the IUPAC name dodecyl hydrogen sulfate; magnesium salt. Key identification methods include:

Q. How can magnesium(2+) dodecyl sulfate be synthesized and purified for laboratory use?

While direct synthesis protocols are scarce, analogous methods for magnesium surfactants involve:

- Ion exchange : Reacting sodium dodecyl sulfate (SDS) with magnesium salts (e.g., MgSO4) in aqueous solution, followed by precipitation and filtration.

- Purification : Recrystallization from ethanol/water mixtures to remove unreacted SDS.

- Drying : Heating at 80–100°C under vacuum to eliminate hygroscopic moisture .

Advanced Research Questions

Q. How does magnesium(2+) dodecyl sulfate influence nanoparticle synthesis compared to other surfactants?

In MgO nanoparticle synthesis, surfactants like magnesium(2+) dodecyl sulfate reduce agglomeration by stabilizing particle surfaces. Key experimental variables include:

- Surfactant concentration : Optimized via titration to balance steric hindrance and micelle formation.

- pH control : Adjusting reaction pH to modulate surfactant charge and binding efficiency.

- Characterization : TEM for particle size distribution and zeta potential measurements for colloidal stability .

Q. What experimental designs are effective for studying synergistic interactions between magnesium(2+) dodecyl sulfate and pharmaceutical excipients?

A study combining magnesium stearate and SDS demonstrated improved tablet dissolution and flowability. Replicate this methodology by:

- Ratio optimization : Testing 0.1–2.0% (w/w) magnesium(2+) dodecyl sulfate with magnesium stearate.

- Performance metrics : Measuring granule flowability (Carr’s index), dissolution rate (USP apparatus II), and friability.

- Controls : Compare against standalone surfactants to isolate synergistic effects .

Q. Can magnesium(2+) dodecyl sulfate act as a corrosion inhibitor for magnesium alloys, and how can its efficacy be quantified?

SDS has been shown to inhibit Mg-Li-Al alloy corrosion in NaCl via adsorption. Adapt this approach by:

- Electrochemical testing : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to measure corrosion rates.

- Theoretical modeling : Density Functional Theory (DFT) to predict adsorption energies on alloy surfaces.

- Surface analysis : SEM/EDS to assess protective film formation .

Q. What challenges arise when integrating magnesium(2+) dodecyl sulfate into proteomic sample preparation workflows?

While SDS is widely used in protein solubilization, magnesium(2+) dodecyl sulfate may interfere with:

- LC-MS compatibility : Excess Mg<sup>2+</sup> can suppress ionization; mitigate via desalting columns or dialysis.

- Enzymatic activity : Test compatibility with trypsin digestion by comparing peptide recovery rates.

- Alternative surfactants : Benchmark against sodium deoxycholate for efficiency in membrane protein extraction .

Methodological Challenges and Contradictions

Q. How should researchers resolve discrepancies in surfactant performance across different experimental systems?

Contradictions (e.g., variable agglomeration outcomes in nanoparticle synthesis) may arise from:

- Ionic strength effects : High Mg<sup>2+</sup> concentrations can compress double layers, reducing electrostatic stabilization.

- Temperature dependency : Conduct trials at 25°C and 60°C to assess thermal stability of surfactant micelles.

- Cross-validation : Compare dynamic light scattering (DLS) with TEM to confirm particle size data .

Q. What strategies optimize magnesium(2+) dodecyl sulfate in extraction protocols for rare earth elements?

SDS enhances samarium recovery via micellar extraction. Adapt this by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。